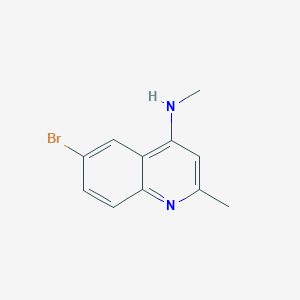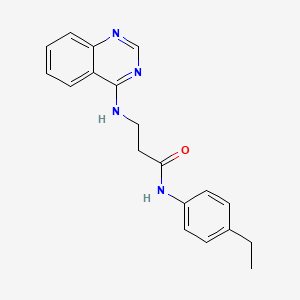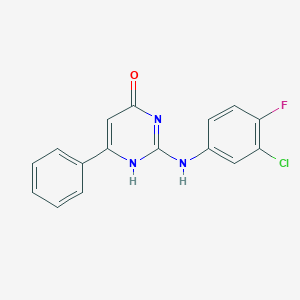
6-(methoxymethyl)-2-(3-methylanilino)-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(methoxymethyl)-2-(3-methylanilino)-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with methoxymethyl and methylanilino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methoxymethyl)-2-(3-methylanilino)-1H-pyrimidin-4-one typically involves the reaction of 3-methylaniline with a suitable pyrimidine precursor. One common method involves the condensation of 3-methylaniline with 4-chloro-6-(methoxymethyl)pyrimidine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
6-(methoxymethyl)-2-(3-methylanilino)-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The methylanilino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The methoxymethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the nucleophile.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the methylanilino group.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
6-(methoxymethyl)-2-(3-methylanilino)-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-(methoxymethyl)-2-(3-methylanilino)-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The methylanilino group can interact with aromatic residues in the enzyme, while the pyrimidine ring can form hydrogen bonds with amino acid residues, stabilizing the inhibitor-enzyme complex.
類似化合物との比較
Similar Compounds
3-(N-Ethyl-3-methylanilino)propanesulfonic acid sodium salt: Similar in structure but contains a sulfonic acid group instead of a pyrimidine ring.
N,N-Dimethylaniline: Contains a dimethylamino group instead of a methoxymethyl group.
Uniqueness
6-(methoxymethyl)-2-(3-methylanilino)-1H-pyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of methoxymethyl and methylanilino groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
6-(methoxymethyl)-2-(3-methylanilino)-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-4-3-5-10(6-9)14-13-15-11(8-18-2)7-12(17)16-13/h3-7H,8H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBXVJFABAPAMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=O)C=C(N2)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC2=NC(=O)C=C(N2)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-fluorophenyl)-N,3-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7851883.png)


![2-[(6-Bromoquinazolin-4-yl)-methylamino]ethanol](/img/structure/B7851904.png)










